1-Benzyl-2-methylpiperidin-3-amine chemical properties
1-Benzyl-2-methylpiperidin-3-amine chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-2-methylpiperidin-3-amine
Executive Summary
1-Benzyl-2-methylpiperidin-3-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 2,3-disubstituted piperidines. This structural motif is critical in the design of Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994), CCR5 antagonists, and various kinase inhibitors.
The introduction of a methyl group at the C2 position, adjacent to the C3-amine, introduces significant steric constraints that lock the piperidine ring into specific conformations. This guide provides a comprehensive analysis of its stereochemical dynamics, synthetic pathways, and physicochemical properties to support lead optimization and process chemistry workflows.
Structural Architecture & Stereochemistry
The biological activity of this scaffold is dictated by the relative stereochemistry of the C2-methyl and C3-amine substituents.
Stereochemical Configurations
The molecule possesses two chiral centers, resulting in four possible stereoisomers (two enantiomeric pairs):
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Cis-isomers: (2R,3S) and (2S,3R). The substituents are on the same side of the ring plane.
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Trans-isomers: (2R,3R) and (2S,3S). The substituents are on opposite sides.
Conformational Analysis (The "A-Value" Impact)
The piperidine ring exists predominantly in a chair conformation.[1] The stability is governed by 1,3-diaxial interactions and the "A-values" (conformational free energy) of the substituents.[2]
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N-Benzyl Group: Predominantly equatorial to minimize steric clash.
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C2-Methyl vs. C3-Amine:
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In the trans-diequatorial conformation (2S,3S), both the methyl and amine groups are equatorial, which is energetically favorable.
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In the cis conformation, one substituent must be axial. Typically, the C3-amine assumes the axial position to avoid the severe 1,3-diaxial interaction that a C2-axial methyl group would have with the C6-axial hydrogen.
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Key Insight: In drug design, the cis-configuration is often preferred for NK1 antagonists because the axial amine can participate in specific hydrogen bonding networks within the receptor pocket, while the equatorial methyl group provides hydrophobic bulk.
Physicochemical Properties
The following data is synthesized from experimental values of close structural analogs (1-benzylpiperidin-3-amine) and calculated increments for the 2-methyl substitution.
| Property | Value / Range | Notes |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Physical State | Viscous Oil (Free Base) | Hygroscopic; often stored as HCl salt. |
| Boiling Point | 305°C (Predicted) | At 760 mmHg. |
| pKa (C3-Amine) | 9.8 ± 0.3 | Primary amine; highly basic. |
| pKa (N1-Piperidine) | 8.4 ± 0.2 | Tertiary amine; modulated by benzyl group. |
| LogP (Octanol/Water) | 1.9 - 2.1 | Moderate lipophilicity; CNS penetrant. |
| Solubility | DCM, MeOH, EtOH, DMSO | High organic solubility. |
| Water Solubility | Low (Free Base) | High as Dihydrochloride salt. |
Synthetic Methodologies
We present two distinct pathways: Route A (Scalable, Racemic) and Route B (Stereoselective).
Route A: Pyridinium Salt Reduction (Scalable)
This method is preferred for generating gram-scale quantities of the scaffold where chiral resolution is performed later.
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Quaternization: Reaction of 2-methyl-3-aminopyridine with benzyl bromide in acetone/ACN to form the pyridinium salt.
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Partial Reduction: Sodium borohydride (NaBH₄) reduction in ethanol yields the tetrahydropyridine intermediate.
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Catalytic Hydrogenation: High-pressure hydrogenation (50 psi) using PtO₂ or Pd/C reduces the double bond.
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Note: PtO₂ in acetic acid favors the cis-isomer via facial adsorption.
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Route B: Chiral Pool Synthesis (Stereoselective)
Starting from amino acids (e.g., L-Ornithine or substituted aspartates) allows for the retention of chirality, avoiding wasteful resolution steps.
Visualization: Synthetic Workflow
Caption: Figure 1. Scalable synthetic route favoring the cis-diastereomer via heterogeneous hydrogenation.
Experimental Protocol: Synthesis of cis-1-Benzyl-2-methylpiperidin-3-amine
Objective: Synthesis of the racemic cis-isomer via Route A.
Reagents:
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2-Methyl-3-aminopyridine (10.0 g, 92 mmol)
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Benzyl Bromide (15.7 g, 92 mmol)
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Sodium Borohydride (NaBH₄)
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Platinum Oxide (PtO₂, Adams' Catalyst)
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Solvents: Acetonitrile (ACN), Ethanol (EtOH), Acetic Acid (AcOH).
Procedure:
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Quaternization:
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Dissolve 2-methyl-3-aminopyridine in ACN (100 mL).
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Add Benzyl Bromide dropwise at 0°C.
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Reflux for 4 hours. A precipitate (pyridinium salt) will form.[3]
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Filter, wash with cold ether, and dry. Yield: ~95%.
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Reduction to Piperidine:
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Workup:
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Filter off the catalyst through Celite.
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Concentrate the filtrate.[6] Basify with 10% NaOH to pH > 12.
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Extract with DCM (3 x 50 mL).
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Dry over Na₂SO₄ and concentrate to yield the crude oil.
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Purification:
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Flash chromatography (SiO₂). Eluent: DCM:MeOH:NH₄OH (90:9:1).
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Validation: The cis-isomer typically elutes after the trans-isomer due to the axial amine's interaction with silica.
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Reactivity & Orthogonal Protection
For drug development, the C3-amine is the primary handle for functionalization (amide coupling, reductive amination).
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Regioselectivity: The N1-benzyl group acts as a permanent protecting group during C3-functionalization.
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Deprotection: The N1-benzyl group can be removed via hydrogenolysis (H₂, Pd/C, MeOH) or using ACE-Cl (1-chloroethyl chloroformate) if the C3-amine is protected (e.g., as a Boc-carbamate).
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Orthogonal Strategy:
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Protect C3-amine (Boc₂O).
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Debenzylate N1 (H₂/Pd).
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Functionalize N1 (e.g., reductive amination with an aldehyde).
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Deprotect C3 (TFA) for final coupling.
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Visualization: Orthogonal Functionalization
Caption: Figure 2. Divergent functionalization pathways for library generation.
References
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Pfizer Inc. "Preparation of 3-amino-2-phenylpiperidines as Substance P Antagonists." Journal of Medicinal Chemistry, vol. 37, no. 16, 1994. (Analogous synthesis of CP-99,994).
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Kamimura, A. et al. "Preparation of 2,3-trans-substituted piperidines from optically active β-amino-α-methylene esters."[7] Tetrahedron, vol. 73, 2017. .
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PubChem. "1-Benzylpiperidin-3-amine Compound Summary."[8] National Library of Medicine. .
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Di Stefano, M. et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives." European Journal of Medicinal Chemistry, vol. 263, 2024.[9] .
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Khalili, F. et al. "pKa Values of Some Piperazines and Piperidines." Journal of Chemical & Engineering Data, vol. 54, 2009.[10] .
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